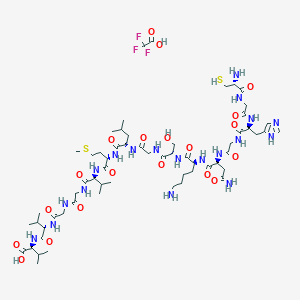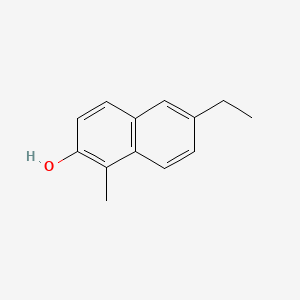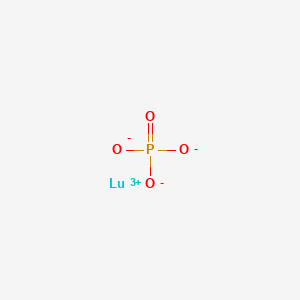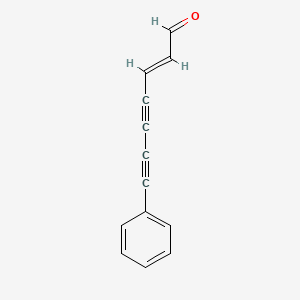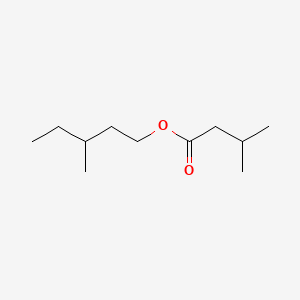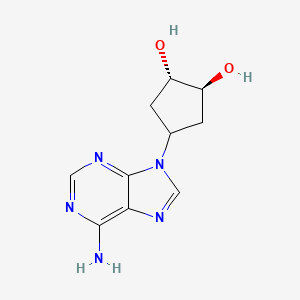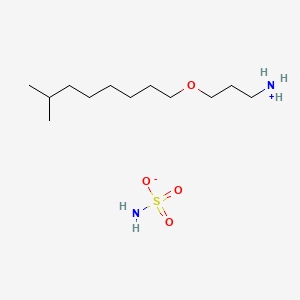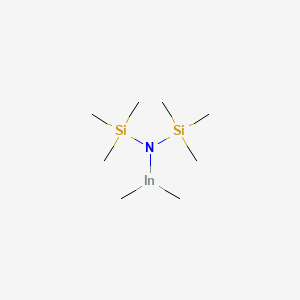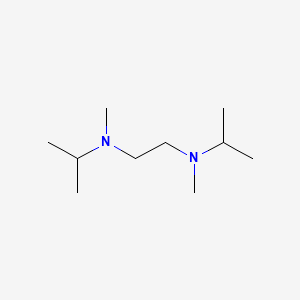
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is an organometallic compound that contains cobalt as the central metal atom coordinated with two organic ligands: 2-ethylhexanoate and isodecanoate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt typically involves the reaction of cobalt salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CoCl2+2C8H16O2→Co(C8H15O2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using cobalt chloride, 2-ethylhexanoic acid, and isodecanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or phosphines.
Major Products Formed
Oxidation: Cobalt oxides (e.g., CoO, Co$_3$O$_4$)
Reduction: Lower oxidation state cobalt complexes
Substitution: New cobalt complexes with different ligands
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of cobalt-containing materials, such as magnetic nanoparticles and thin films.
Biology and Medicine: It is studied for its potential use in medical imaging and as a therapeutic agent due to its cobalt content.
Industry: The compound is used in the production of coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt involves the coordination of cobalt with the organic ligands, which stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethylhexanoato-O)(isodecanoato-O)lead
- (2-Ethylhexanoato-O)(isodecanoato-O)nickel
- (2-Ethylhexanoato-O)(isodecanoato-O)iron
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds, it offers distinct advantages in catalysis and material science applications due to the specific reactivity and stability of cobalt.
Eigenschaften
CAS-Nummer |
85135-78-0 |
|---|---|
Molekularformel |
C18H36CoO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
cobalt;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
GTPGAWODYJQYKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


